molecular formula C10H11NO B6148408 2-methyl-4-(prop-2-yn-1-yloxy)aniline CAS No. 1250888-50-6

2-methyl-4-(prop-2-yn-1-yloxy)aniline

Cat. No. B6148408
CAS RN: 1250888-50-6
M. Wt: 161.2
InChI Key:
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Description

2-Methyl-4-(prop-2-yn-1-yloxy)aniline, also known as MPA, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and is soluble in most organic solvents. MPA has a wide range of applications in fields such as chemistry, biochemistry, and pharmacology. This compound has been studied extensively in order to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2-methyl-4-(prop-2-yn-1-yloxy)aniline has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, as a precursor in the synthesis of other compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of polymers, in the study of biochemistry and pharmacology, and in the study of enzymatic catalysis.

Mechanism of Action

2-methyl-4-(prop-2-yn-1-yloxy)aniline is believed to act as an inhibitor of monoamine oxidase (MAO), which is an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. The inhibition of MAO by 2-methyl-4-(prop-2-yn-1-yloxy)aniline can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-methyl-4-(prop-2-yn-1-yloxy)aniline has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to increased alertness, improved mood, and improved cognitive performance. It has also been found to have anti-inflammatory and antioxidant effects, which can help to protect the body from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2-methyl-4-(prop-2-yn-1-yloxy)aniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is soluble in most organic solvents. It is also relatively stable and has a low boiling point. However, it is also important to note that 2-methyl-4-(prop-2-yn-1-yloxy)aniline is toxic and should be handled with care.

Future Directions

2-methyl-4-(prop-2-yn-1-yloxy)aniline has potential for use in a variety of future applications. It could be used as a tool in drug design and development, as a tool to study the mechanisms of action of various drugs, and as a potential therapeutic agent. It could also be used in the study of neurological disorders, in the development of new polymers, and in the study of enzymatic catalysis. Additionally, further research into the biochemical and physiological effects of 2-methyl-4-(prop-2-yn-1-yloxy)aniline could lead to new insights into its potential therapeutic applications.

Synthesis Methods

2-methyl-4-(prop-2-yn-1-yloxy)aniline is synthesized through a process called the Wittig reaction. This reaction involves the use of a phosphonium salt and a carbonyl compound, which is then reacted with an aqueous base such as sodium hydroxide or potassium hydroxide. The reaction produces an alkene, which is then reacted with an aniline to form 2-methyl-4-(prop-2-yn-1-yloxy)aniline.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-4-(prop-2-yn-1-yloxy)aniline involves the reaction of 2-methyl-4-nitroaniline with propargyl alcohol in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "2-methyl-4-nitroaniline", "propargyl alcohol", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-methyl-4-nitroaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add propargyl alcohol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent such as sodium borohydride or iron powder to the reaction mixture to reduce the nitro group to an amino group.", "Step 4: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1250888-50-6

Product Name

2-methyl-4-(prop-2-yn-1-yloxy)aniline

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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